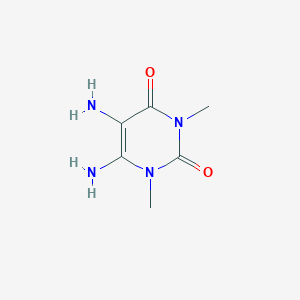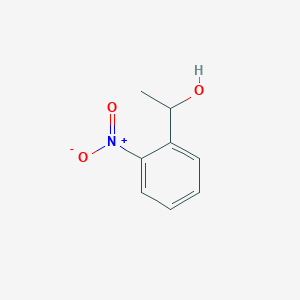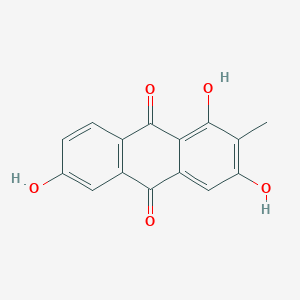
1,3,6-Trihydroxy-2-methylanthracene-9,10-dion
Übersicht
Beschreibung
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, also known as THMAD, is a naturally occurring compound that can be found in various plants, including the bark of the Chinese bayberry tree (Myrica rubra). It has been studied extensively due to its potential medicinal properties and has been found to possess antioxidant, antimicrobial, and anti-inflammatory activities. In addition, it has been found to have potential applications in cancer therapy, as well as being a potential therapeutic agent for the treatment of diabetes and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkungen
Emodin hat sich als entzündungshemmend erwiesen. In der oben genannten Studie wurde eine entzündungshemmende Rolle von Emodin beobachtet, da dieses Anthrachinon die Sekretion von Interleukin-1β (IL-1β) und Tumornekrosefaktor-α (TNF-α) durch die mit Wasserstoffperoxid behandelten Zellen verringerte .
AMPK/Nrf2 Signalwegaktivierung
Emodin hat sich gezeigt, dass es den Signalweg der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) aktiviert, der für die Aufrechterhaltung des zellulären Energiestoffwechsels von zentraler Bedeutung ist . Die Aktivierung von AMPK durch Emodin wurde kürzlich mit dem Zellüberleben in Verbindung gebracht .
Antioxidative Wirkungen
Emodin wurde in verschiedenen experimentellen Modellen als Antioxidans angesehen . Es wird angenommen, dass es eine zentrale Rolle beim Ausbruch und Fortschreiten verschiedener menschlicher Krankheiten spielt, die durch reaktive Spezies induziert werden .
Antitumormittel
Emodin wurde in verschiedenen experimentellen Modellen als Antitumormittel angesehen . Weitere Forschung ist jedoch erforderlich, um sein Potenzial in diesem Bereich vollständig zu verstehen.
Pharmakokinetik von Anthrachinonen
Emodin ist Teil einer großen Gruppe von Polyketiden, die Verbindungen enthalten, die einen gemeinsamen 9,10-Dioxoanthracenkern aufweisen . Diese Verbindungen haben signifikante biologische Aktivitäten sowie hoch wirtschaftliche, kommerzielle und biomedizinische Potenziale wie Antikrebs-, antimikrobielle, antioxidative und entzündungshemmende Aktivitäten gezeigt .
Wirkmechanismus
Target of Action
The primary target of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, also known as Emodin, is the AMPK/Nrf2 signaling pathway . This pathway plays a central role in the maintenance of the cellular bioenergetics state . Emodin has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models .
Mode of Action
Emodin interacts with its targets by activating the adenosine monophosphate-activated protein kinase (AMPK) . This activation is linked to cell survival . Emodin upregulates the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) in an AMPK-dependent manner . This interaction results in mitochondria-related anti-apoptotic effects .
Biochemical Pathways
The activation of AMPK by Emodin leads to the upregulation of Nrf2 . This results in the prevention of mitochondrial dysfunction induced by reactive species, which plays a central role in the onset and progression of different human diseases . Emodin also prevents the collapse in the tricarboxylic acid cycle (TCA) function .
Pharmacokinetics
It is known that emodin is a plant metabolite , which suggests that it may be absorbed and metabolized by the body in a manner similar to other plant metabolites.
Action Environment
As a plant metabolite , it can be inferred that factors such as pH, temperature, and the presence of other compounds could potentially influence its action.
Zukünftige Richtungen
The future directions of “1,3,6-Trihydroxy-2-methylanthracene-9,10-dione” research could involve studying its antiviral activity against human coronavirus NL63 . Since new synthetic routes are now available that allow modification of the emodin structure, it is reasonable to expect that analogues with significantly improved anti-HCoV-NL63 activity and lowered toxicity may thus be generated .
Biochemische Analyse
Cellular Effects
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models . It plays a central role in the onset and progression of different human diseases, particularly those associated with mitochondrial dysfunction induced by reactive species .
Molecular Mechanism
The molecular mechanism of action of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione involves the activation of the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway . This pathway is central in the maintenance of the cellular bioenergetics state . The activation of AMPK by 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been linked to cell survival .
Eigenschaften
IUPAC Name |
1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVBHYKKRDSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257045 | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87686-86-0 | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



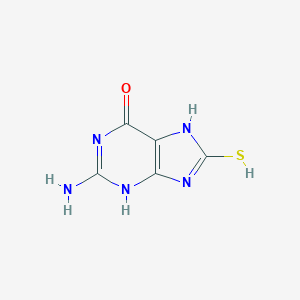

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

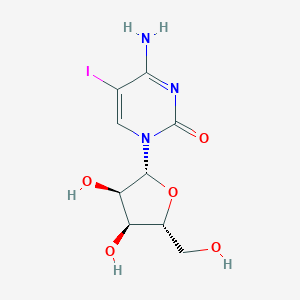
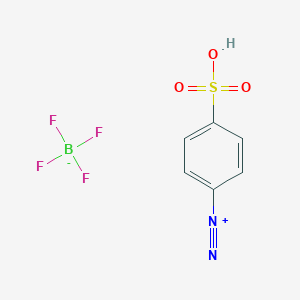
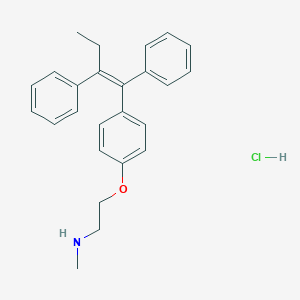
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
